molecular formula C18H21N3O3 B7573582 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B7573582
M. Wt: 327.4 g/mol
InChI Key: JRSLNRRFICIDSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, also known as RU486 or Mifepristone, is a synthetic steroid compound that was first synthesized in 1980 by Roussel-Uclaf, a French pharmaceutical company. Initially, it was developed as a contraceptive, but later it was found to have potential therapeutic applications in various medical fields.

Mechanism of Action

1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid acts as a progesterone receptor antagonist. It binds to the progesterone receptor and prevents progesterone from binding to it. This leads to the inhibition of progesterone-mediated signaling pathways, which are essential for the maintenance of pregnancy. As a result, the endometrium is destabilized, and the pregnancy is terminated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid depend on the medical condition it is used to treat. In the case of Cushing's syndrome, it reduces the production of cortisol by inhibiting the action of adrenocorticotropic hormone (ACTH). In the case of endometriosis, it reduces the growth and proliferation of endometrial tissue. In the case of breast cancer, it inhibits the growth and proliferation of cancer cells by blocking the estrogen receptor. In the case of meningioma, it induces apoptosis in tumor cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid in lab experiments include its high potency, specificity, and selectivity. It has been extensively studied, and its mechanism of action is well understood. However, its limitations include its high cost, limited availability, and potential side effects.

Future Directions

There are several future directions for the research on 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. One direction is to investigate its potential therapeutic applications in other medical fields, such as autoimmune diseases and neurological disorders. Another direction is to develop more potent and selective progesterone receptor antagonists with fewer side effects. Additionally, the development of new synthesis methods for 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid may lead to more cost-effective production and wider availability.

Synthesis Methods

The synthesis of 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves a multi-step process. The starting material for the synthesis is 3-methylacetophenone, which is converted into 3-methylphenylhydrazone. This is then reacted with ethyl acetoacetate to form the corresponding pyrrolidinone. The pyrrolidinone is then reacted with imidazole-1-propionic acid to produce the final product, 1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Scientific Research Applications

1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of various medical conditions, including Cushing's syndrome, endometriosis, breast cancer, and meningioma. It has also been used as an abortifacient in combination with misoprostol.

properties

IUPAC Name

1-(3-imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-13-4-2-5-14(10-13)17-15(18(23)24)11-16(22)21(17)8-3-7-20-9-6-19-12-20/h2,4-6,9-10,12,15,17H,3,7-8,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSLNRRFICIDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(CC(=O)N2CCCN3C=CN=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Imidazol-1-ylpropyl)-2-(3-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

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